Introduction: Unveiling a Versatile Catechol Derivative
Introduction: Unveiling a Versatile Catechol Derivative
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3,4-dihydroxybenzoic Acid
2-Chloro-3,4-dihydroxybenzoic acid is an aromatic compound featuring a benzoic acid backbone substituted with a chlorine atom and two adjacent hydroxyl groups, forming a catechol moiety.[1] Its chemical structure, combining the reactivity of a carboxylic acid, the redox activity of a catechol, and the electronic influence of a halogen, makes it a molecule of significant interest for researchers in medicinal chemistry, organic synthesis, and materials science.[1] This compound, also known as 2-Chloroprotocatechuic acid, serves as a valuable building block in the synthesis of more complex molecules, including potential agrochemicals and pharmaceuticals.[1] The presence of the hydroxyl groups suggests potential antioxidant properties, while the overall structure allows for diverse chemical modifications, making it a versatile tool for drug development professionals.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, characterization, and safe handling protocols, grounded in established chemical principles.
Physicochemical and Structural Properties
The fundamental properties of 2-Chloro-3,4-dihydroxybenzoic acid are summarized below. These data are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies. The compound typically appears as a white to light orange crystalline solid and is soluble in polar organic solvents.[1][2]
| Property | Value | Source(s) |
| CAS Number | 87932-50-1 | [1][2][3] |
| Molecular Formula | C₇H₅ClO₄ | [1][2] |
| Molecular Weight | 188.57 g/mol | [2][3] |
| IUPAC Name | 2-chloro-3,4-dihydroxybenzoic acid | [3] |
| Appearance | Light orange powder / White to off-white crystalline solid | [1][2] |
| Melting Point | 216-217 °C / 197-200 °C (decomposes) | [2] |
| Boiling Point | 385.5 ± 42.0 °C (Predicted) | [2] |
| pKa | 3.30 | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
| SMILES | C1=CC(=C(C(=C1C(=O)O)Cl)O)O | [3] |
| InChI Key | IEKVQMDBVWMVMB-UHFFFAOYSA-N | [1][3] |
Synthesis and Purification: A Mechanistic Approach
The synthesis of 2-Chloro-3,4-dihydroxybenzoic acid is commonly achieved via the demethylation of its precursor, 2-Chloro-3,4-dimethoxybenzoic acid.[2] This reaction exemplifies a classic ether cleavage, a fundamental transformation in organic synthesis.
Core Reaction: Aryl-Ether Cleavage
The choice of reagent is paramount for efficiently cleaving the stable aryl-methyl ether bonds without degrading the rest of the molecule. Boron tribromide (BBr₃) is the reagent of choice for this transformation.
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Expertise & Experience: BBr₃ is a powerful Lewis acid that coordinates strongly to the ether oxygen atoms. This coordination weakens the C-O bond, facilitating nucleophilic attack by the bromide ion. It is particularly effective for cleaving aryl methyl ethers because the reaction can be performed at low temperatures (0 °C to room temperature), which preserves other sensitive functional groups. Using a stoichiometric excess of BBr₃ (e.g., 4 equivalents) ensures the complete demethylation of both methoxy groups.[2]
Workflow Diagram: Synthesis of 2-Chloro-3,4-dihydroxybenzoic acid
Caption: Synthesis workflow from precursor to final product.
Detailed Experimental Protocol
This protocol is a self-validating system; successful isolation of a solid with the expected melting point provides a strong preliminary confirmation of product identity before spectroscopic analysis.
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Reaction Setup: Suspend 2-chloro-3,4-dimethoxybenzoic acid (10.83 g, 50 mmol) in dichloromethane (100 mL) in a flask equipped with a magnetic stirrer.[2] Cool the suspension to 0 °C using an ice bath.
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Reagent Addition: Slowly add boron tribromide (18.91 mL, 200 mmol) dropwise to the cooled suspension over 15 minutes.[2] Causality Note: Slow, cooled addition is critical to control the exothermic reaction.
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Reaction Progression: Stir the mixture at 0 °C for an additional 15 minutes, then allow it to warm to room temperature and stir for 3 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Upon completion, slowly and carefully pour the reaction mixture into a beaker containing a 2 M hydrochloric acid solution and ice.[2] Trustworthiness Check: This step hydrolyzes the boron intermediates and neutralizes any remaining BBr₃. The use of acid ensures the product remains protonated and less water-soluble.
-
Extraction: Add ethyl acetate and tetrahydrofuran to the quenched mixture to facilitate the separation of layers.[2] Separate the organic layer.
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Purification: Wash the organic layer twice with water and once with saturated brine.[2] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the product as a light orange powder.[2]
Spectroscopic Characterization and Analysis
To confirm the identity and purity of the synthesized 2-Chloro-3,4-dihydroxybenzoic acid, a suite of spectroscopic techniques should be employed. Below are the expected characteristics.
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¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum should reveal distinct signals for the two aromatic protons, which would appear as doublets due to ortho-coupling. The three acidic protons (two phenolic -OH, one carboxylic -COOH) will appear as broad singlets at a downfield chemical shift; their exact position is concentration and temperature-dependent.
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¹³C NMR Spectroscopy: The spectrum will show seven distinct carbon signals. The carboxyl carbon will be the most downfield signal (>165 ppm). The six aromatic carbons will appear in the 110-150 ppm range, with those bonded to oxygen appearing further downfield.
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Infrared (IR) Spectroscopy: Key vibrational stretches are expected: a very broad band from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid, a sharp, strong carbonyl (C=O) stretch around 1700 cm⁻¹, and C=C aromatic ring stretches in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 188, with a characteristic M+2 isotope peak at m/z 190 (approximately one-third the intensity of the M⁺ peak), confirming the presence of a single chlorine atom. Common fragmentation patterns would include the loss of a hydroxyl radical (-17) and a carboxyl group (-45).
Reactivity and Applications in Drug Development
The chemical reactivity of 2-Chloro-3,4-dihydroxybenzoic acid is dictated by its three functional groups:
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Catechol Moiety: The two adjacent hydroxyl groups make this compound an excellent metal chelator, a property leveraged in the design of agents that sequester pathological metal ions.[4] This moiety is also susceptible to oxidation, forming a quinone structure, which underlies its potential antioxidant or pro-oxidant activity in biological systems.[1]
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Carboxylic Acid: This group provides a handle for further synthetic modifications. It can be readily converted into esters, amides, or acid chlorides, allowing for its conjugation to other molecules to create prodrugs or targeted therapeutics. Its acidity also contributes to the compound's overall solubility and pharmacokinetic profile.
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Chlorinated Aromatic Ring: The electron-withdrawing chlorine atom influences the acidity of the phenolic protons and the reactivity of the aromatic ring towards further substitution.
These properties make 2-Chloro-3,4-dihydroxybenzoic acid a valuable intermediate. For instance, its structural similarity to protocatechuic acid (3,4-dihydroxybenzoic acid), a known antioxidant and anti-inflammatory agent, suggests that it could be used to synthesize chlorinated analogs with modified biological activity or improved metabolic stability.[4][5]
Safety, Handling, and Storage
As a research chemical, 2-Chloro-3,4-dihydroxybenzoic acid must be handled with appropriate care.
-
Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat when handling. If there is a risk of generating dust, use only in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[2]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
References
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2-chloro-3,4-dihydroxy-benzoic acid - LabSolutions | Lab Chemicals & Equipment. [Link]
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2-Chloro-3,4-dihydroxybenzoic acid | C7H5ClO4 | CID 15608164 - PubChem. [Link]
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2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821 - PubChem. [Link]
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3,4-DIHYDROXYBENZOIC ACID AND 3,4-DIHYDROXYBENZALDEHYDE FROM THE FERN Trichomanes chinense L. - Jurnal Kimia Sains dan Aplikasi. [Link]
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Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed. [Link]
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2, 3, and 4 hydroxybenzoic acid syntheses - YouTube. [Link]
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2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction - YouTube. [Link]
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Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types - MDPI. [Link]
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